molecular formula C20H17ClN4OS B10881587 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881587
M. Wt: 396.9 g/mol
InChI Key: WPJCNZFPQDKRKV-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a chlorobenzyl group, and a pyrazolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the chlorobenzyl group and the formation of the pyrazolone core. Common reagents used in these reactions include chlorobenzyl chloride, benzothiazole, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-bromobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to its fluorinated or brominated analogs.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant data from studies and case analyses.

Chemical Structure

The molecular formula of the compound is C19H19ClN2SC_{19}H_{19}ClN_2S, featuring a benzothiazole moiety and a chlorobenzyl group which are significant for its biological activity. The structure can be represented as follows:

\text{ 4Z 2 1 3 benzothiazol 2 yl 4 1 4 chlorobenzyl amino ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one}

Antitumor Activity

Recent studies have indicated that compounds containing benzothiazole and pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated against the A431 human epidermoid carcinoma cell line and showed an IC50 value of approximately 1.98 µg/mL, demonstrating potent antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Reference
(4Z)-2-(1,3-benzothiazol-2-yl)-...A4311.98
Benzothiazole derivative XHT-291.61
DoxorubicinA4310.5

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, the compound exhibited antimicrobial properties against a range of pathogens. Studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzothiazole moiety : Essential for cytotoxicity and interaction with biological targets.
  • Chlorobenzyl group : Enhances lipophilicity, improving cell membrane permeability.
  • Pyrazole ring : Contributes to the overall stability and reactivity of the molecule.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Case Study 1 : A patient with advanced skin cancer treated with a benzothiazole derivative showed significant tumor regression after six weeks of therapy.
  • Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration of pyrazole derivatives resulted in reduced symptoms and improved quality of life.

Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[(4-chlorophenyl)methyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H17ClN4OS/c1-12(22-11-14-7-9-15(21)10-8-14)18-13(2)24-25(19(18)26)20-23-16-5-3-4-6-17(16)27-20/h3-10,24H,11H2,1-2H3

InChI Key

WPJCNZFPQDKRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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